molecular formula C15H30SiSn B14229616 Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane CAS No. 820250-80-4

Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane

Katalognummer: B14229616
CAS-Nummer: 820250-80-4
Molekulargewicht: 357.19 g/mol
InChI-Schlüssel: IDEXXHGOSJLLLL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is a complex organosilicon compound that features both silicon and tin atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane typically involves multiple steps, starting from simpler precursors. One common method involves the reaction of trimethylsilylacetylene with trimethylstannylacetylene under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of specialized reactors and purification techniques to isolate the compound from by-products and impurities.

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the tin or silicon atoms within the compound.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, solvent, and catalyst presence are crucial for determining the reaction pathway and products.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield silanol or stannol derivatives, while substitution reactions can produce a variety of organosilicon or organotin compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane is used as a precursor for the synthesis of more complex organosilicon and organotin compounds. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound can be used to study the effects of organosilicon and organotin compounds on biological systems

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and synthesis.

Industry

In industry, this compound is used in the production of specialized materials, including coatings, adhesives, and sealants. Its unique properties make it valuable

Eigenschaften

CAS-Nummer

820250-80-4

Molekularformel

C15H30SiSn

Molekulargewicht

357.19 g/mol

IUPAC-Name

trimethyl-[3-(1-trimethylstannylethenyl)hept-1-ynyl]silane

InChI

InChI=1S/C12H21Si.3CH3.Sn/c1-6-8-9-12(7-2)10-11-13(3,4)5;;;;/h12H,2,6,8-9H2,1,3-5H3;3*1H3;

InChI-Schlüssel

IDEXXHGOSJLLLL-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(C#C[Si](C)(C)C)C(=C)[Sn](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.